4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-6-8-16(9-7-14)20(26)22-11-10-18-13-27-21-23-19(24-25(18)21)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLWBSWZPIDOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled to form the final product. Common reagents used in these reactions include thioamides, hydrazonoyl halides, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and fluorine atoms exhibit differential reactivity in nucleophilic substitutions, influenced by their positions relative to the electron-withdrawing amine group.
Key Findings :
-
Chlorine substitution : The C2 chlorine undergoes displacement more readily than fluorine due to decreased electron density at C2 from the adjacent amine. Reactions with alkoxides (e.g., NaOMe) in polar aprotic solvents (DMF, DMSO) yield 2-alkoxy-4-fluoropyridin-3-amine derivatives .
-
Fluorine substitution : Fluorine at C4 is less reactive but can be substituted under harsh conditions (e.g., KNH₂ in liquid NH₃) to form 4-amino derivatives .
Example Reaction :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogen atoms as leaving groups.
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids (e.g., PhB(OH)₂) under Pd(OAc)₂/K₂CO₃ in DMSO at 110°C to form biaryl derivatives .
Typical yield: 65–78% .
Buchwald-Hartwig Amination :
-
Couples with secondary amines (e.g., morpholine) using Pd/Xantphos catalysts to introduce amine groups at C2 or C4 .
Oxidation :
-
The amine group oxidizes to a nitro group using m-CPBA (meta-chloroperbenzoic acid), yielding 3-nitro-2-chloro-4-fluoropyridine .
Conditions: CH₂Cl₂, 0°C → RT, 12h. Yield: 58% .
Reduction :
-
Cata
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : Compounds similar to 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have shown potent activity against human breast cancer (MCF-7) cell lines.
- Liver Cancer : Similar compounds have also demonstrated efficacy against liver cancer cell lines (Bel-7402) .
Antimicrobial Properties
The thiazole and triazole structures are recognized for their antimicrobial effects:
- Bacterial Activity : Compounds in this class have been evaluated for antibacterial properties against various pathogens. For example, benzothioate derivatives showed significant antibacterial activity compared to standard antibiotics.
- Fungal Activity : The compound's structure suggests potential antifungal properties as well .
Anti-inflammatory Effects
Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), a critical mechanism for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Thioamides and hydrazonoyl halides are common starting materials.
- Reagents and Conditions : Various catalysts facilitate the formation of the heterocyclic rings. Optimization for yield and purity often involves advanced purification techniques like high-performance liquid chromatography (HPLC).
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Anticancer Studies : In vitro studies reported significant cytotoxicity against multiple cancer cell lines. For example, a study highlighted the compound's effectiveness in inhibiting proliferation in breast cancer models .
- Antimicrobial Testing : A recent investigation into thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Models : Experimental models indicated that compounds with similar structures effectively reduced inflammation markers in vivo .
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with several derivatives, differing primarily in substituents and linker groups. Key analogs include:
Notes:
- The m-tolyl group in the target compound offers a balance of steric hindrance and π-π stacking capability compared to 4-methylphenyl (more electron-donating) or 4-chlorophenyl (electron-withdrawing) in analogs .
- Replacing benzamide with oxalamide (in ) introduces hydrogen-bonding sites, which may enhance target binding but reduce membrane permeability.
Yield Considerations :
- Yields for thiazolotriazole derivatives range widely (58–96% in ), influenced by substituent electronic effects and reaction conditions. The target compound’s methyl and m-tolyl groups may favor higher yields due to reduced steric clash compared to bulkier analogs.
Pharmacological and Physicochemical Comparisons
- Solubility : The 4-methyl group in the target compound likely reduces aqueous solubility compared to methoxy -substituted analogs (e.g., ), as evidenced by logP calculations.
- Bioactivity : Thiazolotriazole cores are associated with anti-inflammatory and kinase-inhibitory activity. For example, capmatinib (), an imidazo-triazine benzamide, targets c-Met kinase. The target compound’s thiazolotriazole core may exhibit similar kinase affinity but with distinct selectivity due to differences in heterocyclic electronics.
- Stability: Crystal structure data (e.g., ) suggest that hydrogen-bonding networks (e.g., N–H⋯O interactions) enhance stability.
Spectroscopic and Analytical Data
Biological Activity
4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound known for its diverse biological activities. This compound features a thiazole and triazole ring system, which are associated with various pharmacological properties. The following sections detail its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.5 g/mol. The compound contains both thiazole and triazole moieties, which contribute significantly to its biological activities.
Biological Activities
Research indicates that compounds containing thiazole and triazole rings exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have reported that derivatives of triazoles possess significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown potent activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
- Antimicrobial Properties : The thiazole and triazole structures are known for their antimicrobial effects. Compounds in this class have been evaluated for their antibacterial and antifungal activities against various pathogens. For instance, benzothioate derivatives demonstrated good antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors. For example, they can inhibit COX enzymes involved in the inflammatory response .
- Cell Cycle Disruption : Some studies indicate that these compounds can interfere with the cell cycle of cancer cells, leading to apoptosis .
- Interaction with DNA : Certain derivatives have been shown to bind to DNA or interfere with DNA replication processes, contributing to their anticancer properties .
Case Studies
Several research articles have focused on the biological activities of compounds related to this compound:
- A study evaluating the cytotoxic effects of various thiazole and triazole derivatives found that specific modifications on the core structure significantly enhanced anticancer activity against MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments .
- Another investigation assessed the antimicrobial efficacy of thiazole-triazole hybrids against a panel of bacterial strains. The results indicated that certain derivatives displayed superior activity compared to conventional antibiotics .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation of m-tolyl-substituted thiazolo-triazole precursors with ethylenediamine derivatives under reflux in ethanol with catalytic acetic acid to form the thiazolo-triazole-ethylamine intermediate .
- Step 2 : Amide coupling between the intermediate and 4-methylbenzoyl chloride using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and monitor reaction progress via TLC or HPLC. Yields >70% are achievable with strict temperature control (<5°C during coupling) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- 1H/13C NMR : Verify substituent positions (e.g., m-tolyl protons at δ 7.1–7.3 ppm, thiazole protons at δ 8.2–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (expected [M+H]+ ≈ 450–460 Da) and isotopic patterns for chlorine/nitrogen .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Strategies :
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
- Purity reassessment : Contaminants (e.g., unreacted precursors) may skew data; re-analyze compounds via LC-MS .
- Structural analogs : Compare activities of derivatives (e.g., 4-chloro vs. 4-methoxy substitutions) to identify critical pharmacophores .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding between the triazole ring and active-site residues .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding kinetics .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Analytical Workflow :
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed amide bonds) using fragmentation patterns .
- Stability studies : Incubate the compound under accelerated conditions (40°C/75% RH) and monitor degradation via NMR .
- Byproduct minimization : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during synthesis .
Data Contradiction Analysis
Q. Why might biological activity vary across studies despite identical reported structures?
- Root Causes :
- Stereochemical impurities : Undetected enantiomers (e.g., from chiral centers in the ethylenediamine linker) may exhibit divergent activities .
- Solubility differences : Use of DMSO vs. aqueous buffers alters effective concentrations in assays .
- Cell line variability : Genetic drift in cancer cells (e.g., MCF-7 subclones) impacts drug response .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature (Coupling) | 0–5°C | Prevents epimerization | |
| Solvent (Amidation) | DMF/CH2Cl2 (1:1) | Enhances solubility | |
| Catalyst (Condensation) | Acetic acid (5 drops) | Accelerates imine formation |
Table 2 : Critical Spectroscopic Benchmarks
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| m-Tolyl ring | 7.1–7.3 (multiplet) | 125–135 (aromatic C) |
| Thiazole C-H | 8.2–8.5 (singlet) | 145–150 (C=S) |
| Benzamide carbonyl | - | 168–170 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
